molecular formula C8H10ClN B14032547 (S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride CAS No. 61341-87-5

(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride

Cat. No.: B14032547
CAS No.: 61341-87-5
M. Wt: 155.62 g/mol
InChI Key: DMXZQYQZYGGJTC-QRPNPIFTSA-N
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Description

(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is often used in pharmaceutical research and has shown potential in various scientific applications. Its molecular formula is C11H16ClNO2, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which is achieved through a series of cyclization reactions.

    Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or primary amines.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Ammonia, primary amines, various solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ivabradine: A compound with a similar bicyclic structure, used as a heart rate-lowering agent.

    (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride: Another compound with a similar core structure, studied for its potential biological activities.

Uniqueness

(S)-bicyclo[420]octa-1(6),2,4-trien-7-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct chemical and biological properties

Properties

CAS No.

61341-87-5

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

(7S)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine;hydrochloride

InChI

InChI=1S/C8H9N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5,9H2;1H/t8-;/m0./s1

InChI Key

DMXZQYQZYGGJTC-QRPNPIFTSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C21)N.Cl

Canonical SMILES

C1C(C2=CC=CC=C21)N.Cl

Origin of Product

United States

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